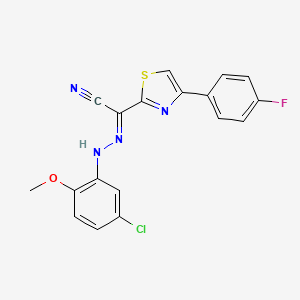

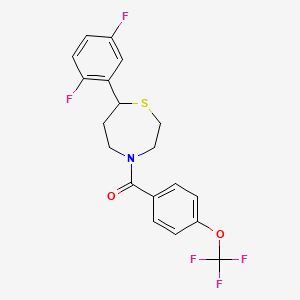

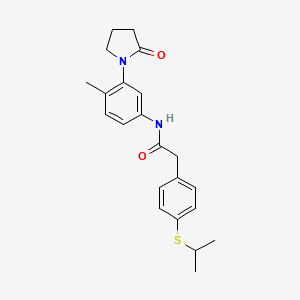

![molecular formula C12H18BNO3 B2927999 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid CAS No. 2377605-71-3](/img/structure/B2927999.png)

3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid, also known as Boc-Ph-B(OH)2, is a boronic acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been used in a variety of applications, including organic synthesis, drug discovery, and biomolecular sensing.

Scientific Research Applications

Biosensor Development

Recent advances in electrochemical biosensors highlight the significant role of phenylboronic acid derivatives, including 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid, in the development of innovative diagnostic tools. These compounds have been utilized to construct glucose sensors due to their unique ability to selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. Such sensors, based on phenylboronic acid-modified electrodes, have shown promise for not only glucose monitoring but also the detection of glycoproteins and other biologically relevant molecules, indicating a broad spectrum of potential applications in medical and environmental monitoring (Anzai, 2016).

Drug Delivery Systems

Phenylboronic acid derivatives have been explored for their potential in creating responsive drug delivery systems. Research into pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules has demonstrated the utility of these compounds in developing targeted therapeutic delivery mechanisms. By exploiting the pH-sensitive decomposition or permeability changes of LbL films, researchers aim to enhance the efficacy of peptide, protein, and anti-cancer drug delivery directly to tumor cells or inflamed tissues, as well as facilitate the intracellular delivery of DNA and other therapeutic agents. This innovative approach holds promise for improving treatment specificity and reducing systemic side effects, showcasing the versatility and potential of 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid in advanced pharmaceutical applications (Sato et al., 2011).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects depending on their structure and the biological targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the reactivity of boronic acids and their ability to participate in suzuki-miyaura cross-coupling reactions .

properties

IUPAC Name |

[3-[2-(tert-butylamino)-2-oxoethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLJIESLVKPESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(=O)NC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)

![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)

![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)